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Compound of Interest

Compound Name:
3-(4-Chloro-3-

fluorophenyl)propionic acid

Cat. No.: B1352208 Get Quote

An In-Depth Technical Guide to 3-(4-Chloro-3-fluorophenyl)propionic Acid: Structure,

Properties, Synthesis, and Application

Abstract
3-(4-Chloro-3-fluorophenyl)propionic acid is a halogenated aromatic carboxylic acid that

serves as a critical intermediate and building block in the synthesis of complex organic

molecules. Its unique substitution pattern—a chloro and a fluoro group on the phenyl ring—

offers distinct electronic and steric properties that are leveraged in the development of new

chemical entities within the pharmaceutical and agrochemical sectors. This guide provides a

comprehensive technical overview of its chemical structure, physicochemical properties, a

validated synthetic pathway, and state-of-the-art analytical characterization methods. It is

intended for researchers, chemists, and drug development professionals who utilize such

intermediates in their discovery and development pipelines.

Core Chemical Identity and Physicochemical Profile
The utility of a chemical intermediate is fundamentally defined by its structure and physical

properties. These characteristics dictate its reactivity, solubility, and handling requirements,

which are crucial for its successful application in multi-step syntheses.

Nomenclature and Chemical Identifiers
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Precise identification is paramount for regulatory compliance, procurement, and scientific

communication. The key identifiers for this compound are summarized below.

Identifier Value Source

IUPAC Name
3-(4-chloro-3-

fluorophenyl)propanoic acid
[1]

CAS Number 881189-65-7 [1][2][3][4]

Molecular Formula C₉H₈ClFO₂ [1][2][3][4]

Molecular Weight 202.61 g/mol [2][4][5]

InChI Key
GDXMVKNNJGWZFN-

UHFFFAOYSA-N
[1][4]

SMILES
OC(=O)CCC1=CC(F)=C(Cl)C=

C1
[1]

Structural Elucidation
The structure consists of a propane carboxylic acid chain attached to a 3-fluoro-4-

chlorobenzene ring at position 1. The presence of two different halogens ortho and meta to the

propyl chain provides a unique electronic environment that can be exploited for further

functionalization. The fluorine atom acts as a weak ortho-para director and deactivator, while

the chlorine atom is also an ortho-para director and deactivator. Their combined effects

influence the reactivity of the aromatic ring in subsequent synthetic steps.

Physicochemical Properties
These properties are essential for designing experimental conditions, including solvent

selection, reaction temperature, and purification methods.
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Property Value Notes Source

Appearance
White powder or

crystalline solid

Typical for small

organic acids.
[1][2]

Melting Point 80-84 °C

A relatively sharp

melting range

indicates good purity.

[2]

Solubility Soluble in DMSO

Expected to be

soluble in other polar

organic solvents like

methanol and ethyl

acetate.

[4]

Storage
Room temperature,

dry conditions

The compound is

stable under standard

laboratory conditions.

[2][4]

Synthesis and Purification Strategy
The synthesis of 3-(4-Chloro-3-fluorophenyl)propionic acid is not trivially documented in

publicly available literature, but a robust and logical pathway can be designed based on

established organic chemistry principles, such as the malonic ester synthesis. This approach

provides a reliable method for forming the required carbon-carbon bond.

Conceptual Synthetic Workflow
The overall strategy involves a two-step process starting from a commercially available

substituted benzyl halide. This workflow is chosen for its high efficiency and adaptability.
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 Purification 

Click to download full resolution via product page

Caption: Malonic ester synthesis pathway for the target acid.

Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system. The success of each step is confirmed by analytical

checks before proceeding to the next, ensuring high final purity and yield.

Objective: To synthesize 3-(4-Chloro-3-fluorophenyl)propionic acid from 1-chloro-4-

(chloromethyl)-2-fluorobenzene.

Step 1: Alkylation of Diethyl Malonate

Setup: Equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux

condenser, and a nitrogen inlet.
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Reagent Preparation: In the flask, dissolve sodium ethoxide (NaOEt) (1.1 equivalents) in 200

mL of absolute ethanol under a nitrogen atmosphere.

Addition: To the stirred solution, add diethyl malonate (1.2 equivalents) dropwise at room

temperature. Stir for 30 minutes to ensure complete formation of the enolate.

Alkylation: Add a solution of 1-chloro-4-(chloromethyl)-2-fluorobenzene (1.0 equivalent) in 50

mL of ethanol dropwise.

Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of cold

water and extract with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with

brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield

the crude malonate intermediate.

Step 2: Hydrolysis and Decarboxylation

Setup: Transfer the crude intermediate from Step 1 to a 500 mL round-bottom flask equipped

with a reflux condenser.

Hydrolysis: Add 200 mL of 6M hydrochloric acid (HCl).

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 12-18 hours. The

reaction is complete when CO₂ evolution ceases.

Isolation: Cool the mixture in an ice bath. The product should precipitate as a solid.

Purification: Collect the solid by vacuum filtration and wash with cold water. Recrystallize the

crude product from a mixture of ethyl acetate and hexane to afford pure 3-(4-Chloro-3-
fluorophenyl)propionic acid as a white solid.

Validation: Dry the final product under vacuum, record the final mass and yield, and confirm

its identity and purity using the analytical methods described in the next section.

Analytical Characterization Workflow
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A multi-technique approach is required to unambiguously confirm the structure and purity of the

synthesized compound. This ensures the material meets the stringent quality standards for use

in pharmaceutical or agrochemical research.

Standard Analytical Workflow
The following diagram outlines the logical flow for the comprehensive analysis of the final

compound.

Synthesized Product Sample

¹H and ¹³C NMR Spectroscopy Mass Spectrometry (MS) Infrared (IR) Spectroscopy

Structural Confirmation

HPLC / GC Analysis

 If Structure Confirmed 

Acid-Base Titration

Purity Assay (e.g., >95%)

Final Qualified Material

 If Purity Confirmed 

Click to download full resolution via product page

Caption: Logical workflow for analytical characterization.
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Expected Spectroscopic Signatures
¹H NMR: The spectrum should show characteristic signals for the aromatic protons (three

distinct multiplets in the 7.0-7.5 ppm region), and two triplets corresponding to the two

methylene groups of the propionic acid chain (around 2.6-3.0 ppm). The carboxylic acid

proton will appear as a broad singlet at >10 ppm.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z

202, along with a characteristic M+2 peak at m/z 204 with approximately one-third the

intensity, confirming the presence of a single chlorine atom.

Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch from the

carboxylic acid (around 2500-3300 cm⁻¹) and a sharp C=O stretch (around 1700 cm⁻¹).

Protocol: HPLC Purity Assessment
Objective: To determine the purity of the synthesized 3-(4-Chloro-3-fluorophenyl)propionic
acid using reverse-phase High-Performance Liquid Chromatography (HPLC).

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to

initial conditions.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Injection Volume: 10 µL.

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of acetonitrile.

Acceptance Criteria: Purity should be ≥95% as determined by the area percentage of the

main peak.
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Applications in Research and Development
The true value of 3-(4-Chloro-3-fluorophenyl)propionic acid lies in its role as a versatile

starting material for more complex molecules.

Pharmaceutical Intermediate: This compound is a valuable building block for creating drug

candidates.[2] The carboxylic acid handle can be readily converted into amides, esters, or

other functional groups, allowing for its incorporation into larger scaffolds targeting diseases

such as inflammatory and metabolic disorders.[2] The chloro-fluoro substitution pattern can

enhance metabolic stability or improve binding affinity to biological targets.

Agrochemical Synthesis: In the agrochemical industry, it is used to develop new herbicides

and pesticides.[2] The specific halogenation pattern can be key to the biological activity and

environmental persistence of the final active ingredient.

Research and Development: It serves as a tool compound for exploring structure-activity

relationships (SAR) in medicinal chemistry.[2] By systematically modifying the propionic acid

chain or the aromatic ring, chemists can probe the requirements for biological activity in

novel therapeutic agents.[2]

Safety and Handling
Proper handling is essential to ensure laboratory safety.

General Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate

personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid

inhalation of dust and contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.[2]

Stability: The compound is stable under recommended storage conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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